molecular formula C17H13N3O4 B2681473 (2Z)-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide CAS No. 328268-82-2

(2Z)-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide

Cat. No.: B2681473
CAS No.: 328268-82-2
M. Wt: 323.308
InChI Key: FYTCRLDUSVVBTR-ZPHPHTNESA-N
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Description

(2Z)-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. The compound belongs to the class of chromenes, which are known for their diverse biological activities. The presence of a nitro group, an imino group, and a carboxamide moiety in its structure makes it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the condensation of 4-methylbenzaldehyde with 6-nitro-2H-chromene-3-carboxylic acid in the presence of a suitable catalyst to form the imine intermediate. This intermediate is then reacted with an amine to form the final carboxamide product. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the use of acid or base catalysts to facilitate the reactions .

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized using continuous flow chemistry techniques to enhance yield and purity. This involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives under catalytic hydrogenation conditions.

    Reduction: The imino group can be reduced to form the corresponding amine using reducing agents like sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products:

    Amino derivatives: from the reduction of the nitro group.

    Substituted chromenes: from electrophilic aromatic substitution reactions.

Scientific Research Applications

(2Z)-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide has been explored for various applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, altering the oxidative state of biological molecules. The imino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxamide moiety can enhance the compound’s binding affinity to proteins, facilitating its biological effects .

Comparison with Similar Compounds

  • (2Z)-2-[(4-chlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide
  • (2Z)-2-[(4-methoxyphenyl)imino]-6-nitro-2H-chromene-3-carboxamide

Comparison:

This detailed overview highlights the multifaceted nature of this compound, showcasing its synthetic versatility, chemical reactivity, and potential applications in various scientific domains

Properties

IUPAC Name

2-(4-methylphenyl)imino-6-nitrochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c1-10-2-4-12(5-3-10)19-17-14(16(18)21)9-11-8-13(20(22)23)6-7-15(11)24-17/h2-9H,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTCRLDUSVVBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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